molecular formula C14H13N3O2S B2799084 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide CAS No. 2034548-97-3

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

Cat. No.: B2799084
CAS No.: 2034548-97-3
M. Wt: 287.34
InChI Key: WLQNWVIDGMGJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings

Mechanism of Action

Target of Action

The compound 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications . They are also known to have antitrypanosomal activity and have been studied for their potential as antitumor agents . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that they may interact with enzymes involved in these reactions, potentially inhibiting their activity and disrupting normal cellular processes.

Biochemical Pathways

As antimetabolites, pyrazolo[1,5-a]pyrimidines could interfere with purine biochemical reactions . These reactions are crucial for the synthesis of DNA and RNA, and disruption of these processes could lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The result of the compound’s action is likely dependent on its interaction with its targets and the biochemical pathways it affects. As an antimetabolite, it could potentially inhibit the synthesis of DNA and RNA, leading to cell death . This could result in antitrypanosomal and antitumor effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the phenyl and methanesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features.

Biological Activity

1-Phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological activities. Its structure includes a phenyl group and a methanesulfonamide moiety, which are critical for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo derivatives, including this compound. These compounds have been shown to inhibit key kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated potent inhibition against Pim-1 and Flt-3 kinases, which are implicated in various cancers. In a study evaluating a series of pyrazolo[1,5-a]pyrimidine compounds, one derivative exhibited an IC50 value of 27 nM against Pim-1, indicating strong antitumor activity .

CompoundKinase TargetIC50 (nM)
1Pim-127
2Flt-350
3BRAF(V600E)15

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo derivatives have also been investigated. A related compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. This suggests that this compound may exhibit similar anti-inflammatory effects .

Antiviral Properties

Research has indicated that pyrazolo[1,5-a]pyridine derivatives can inhibit viral replication. For example, certain derivatives were found to suppress hepatitis C virus replication by targeting COX-2 pathways. This opens avenues for exploring the antiviral potential of this compound .

Case Study 1: Antitumor Efficacy

In a study involving several pyrazolo derivatives, researchers evaluated their effects on human leukemia cell lines (K562, HL60). The results indicated that compounds similar to this compound exhibited cytotoxicity with IC50 values ranging from 3.5 to 15 μM against these cell lines. Importantly, these compounds were less toxic to normal white blood cells, highlighting their potential as selective anticancer agents .

Another investigation focused on the mechanism by which pyrazolo compounds exert their effects on cancer cells. It was found that these compounds could induce apoptosis through the inhibition of specific kinases involved in cell survival pathways. The ability to modulate these pathways makes them promising candidates for further development in cancer therapy .

Properties

IUPAC Name

1-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQNWVIDGMGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.